![molecular formula C50H34N2O2 B2376429 2,6-双[4-(二苯胺基)苯基]-9,10-蒽二酮 CAS No. 1640978-33-1](/img/structure/B2376429.png)
2,6-双[4-(二苯胺基)苯基]-9,10-蒽二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Anthracenedione, 2,6-bis[4-(diphenylamino)phenyl]- is a compound with a molecular structure characterized by a D-π-A-π-D-type chromophore. This structure includes two electron-rich triphenylamine units attached to an electron-deficient anthraquinone center at the 2,6-positions . This compound is known for its efficient red thermally activated delayed fluorescence (TADF) emission, making it valuable in various applications, particularly in organic light-emitting diodes (OLEDs) and energy storage .
科学研究应用
9,10-Anthracenedione, 2,6-bis[4-(diphenylamino)phenyl]- has several scientific research applications:
Chemistry: Used as a red dopant material in OLEDs due to its efficient TADF properties.
Medicine: Investigated for use in photodynamic therapy for cancer treatment.
Industry: Utilized in energy storage devices, such as lithium-ion batteries, where it serves as a cathode material
作用机制
Target of Action
The primary target of 2,6-Bis[4-(diphenylamino)phenyl]-9,10-anthraquinone, also known as AQ(PhDPA)2, is the electron-rich triphenylamine units . These units are attached to an electron-deficient anthraquinone center at the 2,6-positions .
Mode of Action
AQ(PhDPA)2 has a molecular structure of the D-π-A-π-D-type chromophore . This structure allows the compound to interact with its targets, the electron-rich triphenylamine units, and induce changes in their electronic states . The compound has been used as an efficient red thermally activated delayed fluorescence (TADF) emitter .
Biochemical Pathways
It is known that the compound’s interaction with its targets can lead to changes in electronic states, which can affect various biochemical pathways .
Pharmacokinetics
The compound’s molecular structure suggests that it may have good bioavailability .
Result of Action
The interaction of AQ(PhDPA)2 with its targets leads to changes in their electronic states. This results in the emission of red thermally activated delayed fluorescence (TADF), making the compound an efficient red TADF emitter .
Action Environment
The action, efficacy, and stability of AQ(PhDPA)2 can be influenced by various environmental factors. For instance, the compound’s fluorescence efficiency can be affected by the polarity of the solvent . In nonpolar toluene, AQ(PhDPA)2 shows high fluorescence efficiency, while in polar tetrahydrofuran, its fluorescence is quenched due to strong solvation effects .
准备方法
The synthesis of 9,10-Anthracenedione, 2,6-bis[4-(diphenylamino)phenyl]- typically involves a Suzuki coupling reaction. This reaction is used to attach the diphenylamino groups to the anthracenedione core . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps such as sublimation to achieve high purity .
化学反应分析
9,10-Anthracenedione, 2,6-bis[4-(diphenylamino)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The diphenylamino groups can undergo substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
Similar compounds to 9,10-Anthracenedione, 2,6-bis[4-(diphenylamino)phenyl]- include other anthraquinone derivatives and triphenylamine-based compounds. For example:
2,6-Bis(4-(diphenylamino)phenyl)anthracene-9,10-dione: Similar structure but different substitution pattern.
Poly(triphenylamine) derivatives: Similar electronic properties but different polymeric structure.
The uniqueness of 9,10-Anthracenedione, 2,6-bis[4-(diphenylamino)phenyl]- lies in its specific D-π-A-π-D-type chromophore structure, which provides superior TADF properties compared to other similar compounds .
属性
IUPAC Name |
2,6-bis[4-(N-phenylanilino)phenyl]anthracene-9,10-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H34N2O2/c53-49-46-32-26-38(36-23-29-44(30-24-36)52(41-17-9-3-10-18-41)42-19-11-4-12-20-42)34-48(46)50(54)45-31-25-37(33-47(45)49)35-21-27-43(28-22-35)51(39-13-5-1-6-14-39)40-15-7-2-8-16-40/h1-34H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOXDINRRDSYIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC5=C(C=C4)C(=O)C6=C(C5=O)C=CC(=C6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H34N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
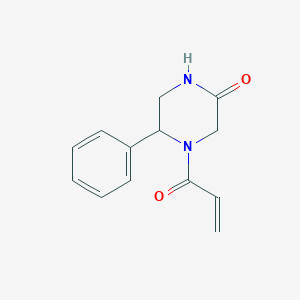
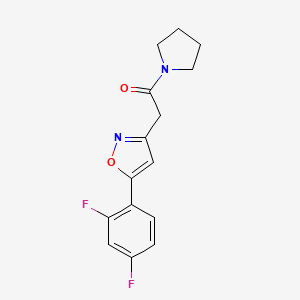
![6-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2376349.png)
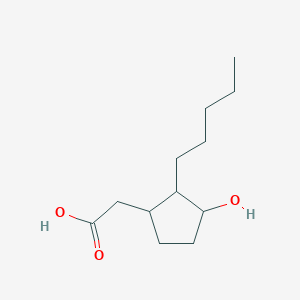


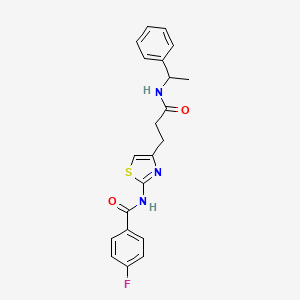
![6-Oxo-2-{4-[3-(trifluoromethyl)phenoxy]phenyl}-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2376356.png)
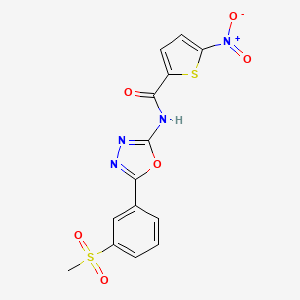
![[9]Cycloparaphenylene](/img/structure/B2376363.png)
amino}acetamide](/img/structure/B2376365.png)
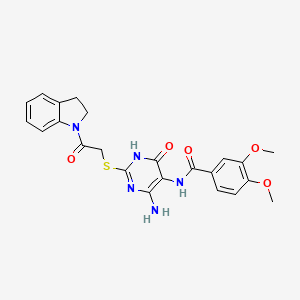
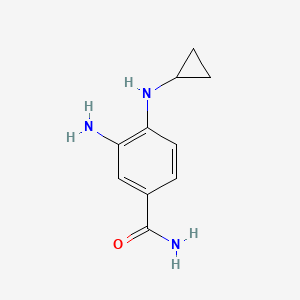
![methyl 4-{[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2376369.png)
